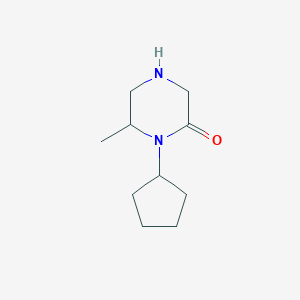
(E)-Allyl 9-Bromonon-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Allyl 9-Bromonon-4-enoate: is a versatile organic compound with the molecular formula C12H19BrO2. It is a brominated derivative of non-4-enoic acid, featuring an allyl group at the 1-position and a bromine atom at the 9-position. This compound is primarily used as a building block in organic synthesis due to its reactivity and structural complexity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with non-4-enoic acid or its derivatives.
Allylation Reaction: The non-4-enoic acid undergoes an allylation reaction to introduce the allyl group at the 1-position.
Bromination: The resulting compound is then subjected to bromination to introduce the bromine atom at the 9-position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Analyse Chemischer Reaktionen
(E)-Allyl 9-Bromonon-4-enoate: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Coupling Reactions: Palladium catalysts are typically employed in coupling reactions.
Major Products Formed:
Carboxylic Acids and Esters: Resulting from oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Coupled Products: Resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
(E)-Allyl 9-Bromonon-4-enoate: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used to study biological processes involving brominated compounds.
Medicine: It may serve as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (E)-Allyl 9-Bromonon-4-enoate exerts its effects depends on the specific reaction it undergoes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating to both the allyl group and the bromine atom, allowing the nucleophilic attack and subsequent bond formation.
Molecular Targets and Pathways Involved:
Enolate Formation: In reactions involving enolates, the compound forms an enolate intermediate that participates in further reactions.
Transition Metal Catalysis: In coupling reactions, the palladium catalyst plays a crucial role in the reaction mechanism.
Vergleich Mit ähnlichen Verbindungen
(E)-Allyl 9-Bromonon-4-enoate: is unique due to its specific structural features and reactivity. Similar compounds include:
Non-4-enoic Acid: The parent compound without bromination or allylation.
Allyl Bromides: Other allyl bromides with different chain lengths or positions of bromination.
Non-4-enoic Acid Derivatives: Other derivatives of non-4-enoic acid with different functional groups.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C12H19BrO2 |
|---|---|
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
prop-2-enyl (E)-9-bromonon-4-enoate |
InChI |
InChI=1S/C12H19BrO2/c1-2-11-15-12(14)9-7-5-3-4-6-8-10-13/h2-3,5H,1,4,6-11H2/b5-3+ |
InChI-Schlüssel |
ZDQRZQQSLWXKTO-HWKANZROSA-N |
Isomerische SMILES |
C=CCOC(=O)CC/C=C/CCCCBr |
Kanonische SMILES |
C=CCOC(=O)CCC=CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)





![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)

![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)


![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
